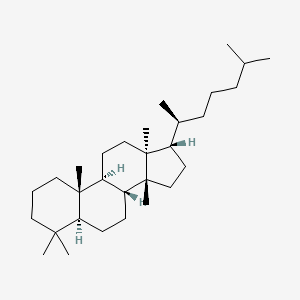
Tirucallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirucallane is a triterpene that is (13alpha,14beta,17alpha,20S)-lanostane.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Tirucallane-type triterpenes have been shown to exhibit potent anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. For instance, a study identified a specific this compound compound that demonstrated strong inhibition of both IL-6 and TNF-α, suggesting its potential use in treating inflammation-related diseases such as asthma and cancer .
Table 1: Anti-Inflammatory Activity of this compound Compounds
| Compound | IL-6 Inhibition | TNF-α Inhibition | Source |
|---|---|---|---|
| This compound A | Strong | Strong | Euphorbia neriifolia |
| This compound B | Moderate | Weak | Isolated from Cornus walteri |
Anticancer Activities
This compound compounds have also been investigated for their anticancer properties. Studies have reported that certain tirucallanes exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and U2OS (osteosarcoma). For example, new this compound-type triterpenoids isolated from Ficus carica showed moderate cytotoxicity with IC50 values ranging from 11.67 to 45.61 µM against these cell lines .
Table 2: Cytotoxic Effects of this compound Compounds on Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | U2OS IC50 (µM) | Source |
|---|---|---|---|---|
| This compound C | 30.5 | 22.3 | 45.6 | Ficus carica |
| This compound D | 15.0 | 35.0 | 25.0 | Isolated from Schinus terebinthifolius |
Antiparasitic Activity
Tirucallanes have demonstrated significant antiparasitic activity, particularly against Leishmania species, which are responsible for leishmaniasis. A study found that certain this compound derivatives exhibited IC50 values between 28 and 97 µg/mL against intracellular amastigotes of Leishmania, indicating their potential as therapeutic agents for parasitic infections .
Table 3: Antiparasitic Activity of this compound Compounds
| Compound | IC50 (µg/mL) | Target Parasite | Source |
|---|---|---|---|
| This compound E | 28 | Leishmania | Schinus terebinthifolius |
| This compound F | 97 | Leishmania | Isolated from Cornus walteri |
Antiviral Properties
Recent studies have begun to explore the antiviral potential of tirucallanes against viruses such as HIV and flaviviruses. In vitro assays revealed that certain tirucallanes could inhibit viral replication, suggesting a promising avenue for developing antiviral therapies .
Table 4: Antiviral Activity of this compound Compounds
| Compound | Virus Targeted | Activity | Source |
|---|---|---|---|
| This compound G | HIV-1 | Moderate inhibition | Various plant sources |
| This compound H | Yellow fever virus | Significant inhibition | Isolated from mangrove plants |
Regulatory Effects on Stem Cells
Tirucallanes have been studied for their effects on mesenchymal stem cell differentiation. Research indicates that certain compounds can suppress adipocyte differentiation while having minimal impact on osteoblast differentiation, highlighting their potential in metabolic regulation .
Table 5: Effects of this compound on Stem Cell Differentiation
| Compound | Effect on Adipocyte Differentiation | Effect on Osteoblast Differentiation |
|---|---|---|
| This compound I | Suppressed lipid droplet formation | No significant effect |
| This compound J | Moderate suppression | No significant effect |
Eigenschaften
Molekularformel |
C30H54 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(5S,8R,9S,10R,13S,14R,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
ZQIOPEXWVBIZAV-RSKDDJKESA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C |
Synonyme |
tirucallane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















